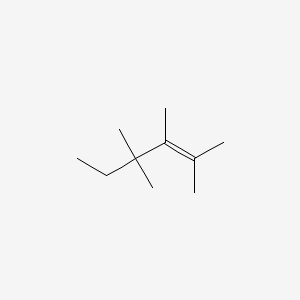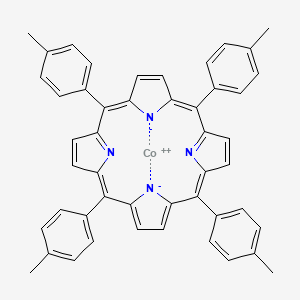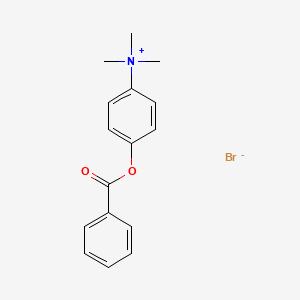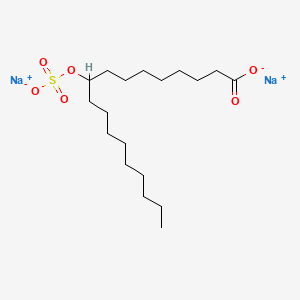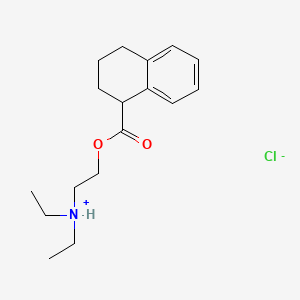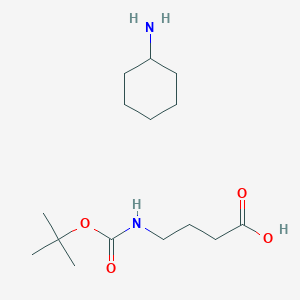
Boc-4-aminobutyric acid cha salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-aminobutyric acid cha salt typically involves the protection of the amino group of 4-aminobutyric acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-4-aminobutyric acid cha salt undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Deprotection: 4-aminobutyric acid
Substitution: N-acyl-4-aminobutyric acid derivatives
Scientific Research Applications
Boc-4-aminobutyric acid cha salt is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group, allowing for selective reactions at other functional groups . Additionally, it is used in the synthesis of various pharmaceuticals and bioactive compounds .
Mechanism of Action
The mechanism of action of Boc-4-aminobutyric acid cha salt involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-4-aminobutyric acid: Similar in structure but without the cyclohexylamine salt component.
Fmoc-4-aminobutyric acid: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Cbz-4-aminobutyric acid: Uses a benzyloxycarbonyl protecting group.
Uniqueness
Boc-4-aminobutyric acid cha salt is unique due to its combination of the Boc protecting group and the cyclohexylamine salt, which provides enhanced stability and solubility in organic solvents .
Properties
Molecular Formula |
C15H30N2O4 |
|---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |
InChI Key |
JRJMUZKWKXBQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


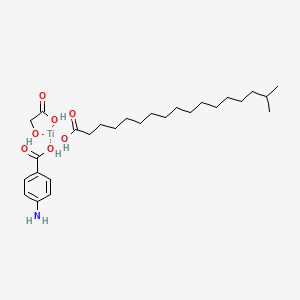
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)



![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
